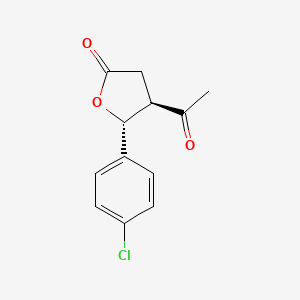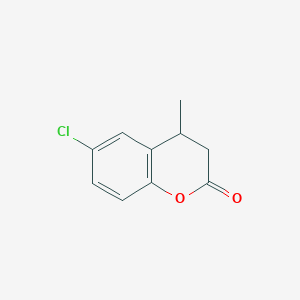
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the benzopyran ring, along with a dihydro structure at the 3rd and 4th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-4-methylcoumarin with a reducing agent can yield the desired dihydro derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzopyranone derivative.
Reduction: Reduction reactions can further hydrogenate the dihydro structure.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the chlorine atom at the 6th position.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Similar structure but lacks the chlorine atom and has a different substitution pattern.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-(2H)-indole: Contains a nitro group and a spiro structure, making it distinct in terms of reactivity and applications.
Uniqueness
The presence of the chlorine atom at the 6th position and the methyl group at the 4th position, along with the dihydro structure, makes 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
90797-99-2 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
6-chloro-4-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3 |
InChIキー |
DSWJEGZSEFTTHO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
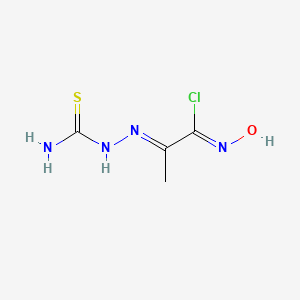
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)

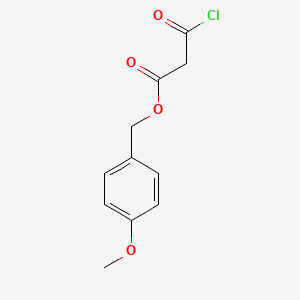
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
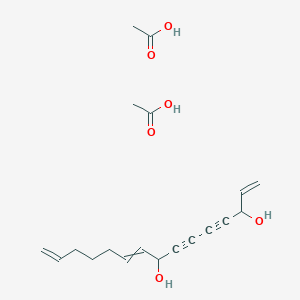

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
